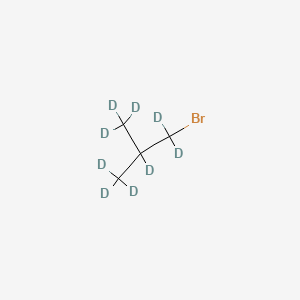

1-Bromo-2-methylpropane-d9

Description

Significance of Isotopic Labeling in Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction or metabolic pathway. wikipedia.org By replacing a specific atom in a reactant with one of its isotopes, chemists can monitor the atom's position in the products, thereby elucidating the reaction mechanism. ias.ac.in This is particularly crucial for understanding complex transformations, including those involving rearrangements or multiple intermediates. ias.ac.inbohrium.com

One of the most profound applications of deuterium (B1214612) labeling is the study of the Kinetic Isotope Effect (KIE). nih.govportico.org The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. unam.mxscielo.org.mx Because deuterium is twice as heavy as protium (B1232500), a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and is stronger than a corresponding carbon-hydrogen (C-H) bond. researchgate.net Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond must be broken instead. fiveable.menih.gov Quantifying this rate change (the kH/kD ratio) provides invaluable insight into the reaction's transition state and helps to confirm whether a specific C-H bond cleavage is indeed the slowest step of the reaction. fiveable.meias.ac.in This method is a cornerstone of mechanistic chemistry, allowing for detailed analysis of reaction pathways without altering the fundamental chemical nature of the reaction. ias.ac.in

Historical Context of Deuterium in Physical Organic Chemistry

The journey of deuterium in science began in 1931 with its discovery by Harold Urey, a chemist at Columbia University, for which he was awarded the Nobel Prize in Chemistry in 1934. wikipedia.org Urey spectroscopically identified this heavier isotope of hydrogen, which contains one proton and one neutron in its nucleus, in contrast to the single proton of protium. fiveable.mewikipedia.org In 1934, Urey also coined the terms protium, deuterium, and tritium (B154650) for the isotopes of hydrogen. wikipedia.orgdokumen.pub

It did not take long for the scientific community to recognize the utility of this new isotope. The concept of the kinetic isotope effect was first observed by Urey himself in 1934. dokumen.pub Physical organic chemists quickly began to exploit the KIE as a powerful tool to probe the mechanisms of organic reactions. nih.govportico.org This marked a significant step forward, providing a subtle, non-invasive probe into the dynamics of chemical transformations. The application of deuterated compounds expanded into the realm of biochemistry, with some of the first studies on the metabolic fate of deuterated drugs, such as morphine, appearing in the 1960s. nih.govportico.org These foundational studies established deuterium labeling as a vital and versatile technique that continues to underpin mechanistic investigations in chemistry and related sciences.

Overview of 1-Bromo-2-methylpropane-d9 as a Model Substrate

Among the vast array of deuterated compounds available to researchers, this compound stands out as a key model substrate in fundamental chemical studies. musechem.com It is the fully deuterated isotopologue of 1-bromo-2-methylpropane (B43306) (commonly known as isobutyl bromide), a halogenated alkane used in various synthetic preparations. lookchem.comguidechem.com As a deuterated alkyl halide, it serves as an essential tool for investigating reaction mechanisms, particularly in the fields of organic synthesis and physical organic chemistry. musechem.com

The defining feature of this compound is its precise and complete deuteration. The chemical structure consists of a 2-methylpropane (isobutane) backbone where all nine hydrogen atoms normally present have been replaced with deuterium atoms. musechem.com Its chemical formula is C4D9Br. scbt.com This complete isotopic substitution provides a significant mass difference compared to its non-deuterated counterpart, C4H9Br, which is crucial for distinguishing between the two in analytical procedures like mass spectrometry and NMR spectroscopy. unam.mxmusechem.com

| Property | This compound | 1-Bromo-2-methylpropane |

|---|---|---|

| CAS Number | 1080497-35-3 scbt.com | 78-77-3 nih.gov |

| Molecular Formula | C₄D₉Br scbt.com | C₄H₉Br nih.gov |

| Molecular Weight | ~146.07 g/mol scbt.com | ~137.02 g/mol nih.gov |

| Synonym | Isobutyl bromide-d9 | Isobutyl bromide sigmaaldrich.com |

| Appearance | Liquid | Colorless liquid guidechem.com |

| Boiling Point | Not specified | 90-92 °C sigmaaldrich.com |

| Density | Not specified | ~1.26 g/mL at 20 °C sigmaaldrich.com |

Deuterated alkyl halides, such as this compound, are fundamental tools for probing the mechanisms of core organic reactions like nucleophilic substitution and elimination. musechem.comguidechem.com The presence of deuterium atoms at specific locations allows for detailed kinetic isotope effect studies, which can help elucidate the structure of transition states and confirm reaction pathways. ias.ac.in

The stability of the C-D bond compared to the C-H bond makes deuterated compounds valuable for tracking molecular transformations. musechem.com In recent years, significant research has focused on developing new methods for the dehalogenative deuteration of alkyl halides, often using inexpensive heavy water (D₂O) as the deuterium source. rsc.orgchinesechemsoc.orgacs.org These studies, which include photo-induced and electrochemical methods, not only expand the toolkit for creating selectively labeled molecules but also highlight the continued importance of deuterated alkyl halides in advancing synthetic methodology. rsc.orgxmu.edu.cn By providing a means for precise tracking and kinetic analysis, compounds like this compound enable a deeper understanding of the behavior of alkyl halides in complex chemical processes. musechem.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVFKOKELQSXIQ-CBZKUFJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Kinetic Isotope Effects Kie Studies Involving 1 Bromo 2 Methylpropane D9

Theoretical Foundations of Kinetic Isotope Effects

Zero-Point Energy (ZPE) Differences and Vibrational Frequencies in Deuterated Systems

The origin of the kinetic isotope effect lies in the principles of quantum mechanics, specifically the concept of zero-point energy (ZPE). Molecules are never truly at rest; even at absolute zero, they possess a minimum amount of vibrational energy, known as the ZPE. libretexts.org This energy is related to the frequency of the bond's vibration.

A chemical bond can be modeled as a harmonic oscillator. The vibrational frequency of this oscillator is dependent on the masses of the connected atoms; a bond involving a heavier isotope will have a lower vibrational frequency. libretexts.org Consequently, a carbon-deuterium (C-D) bond has a lower vibrational frequency and a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond. libretexts.org This difference in ZPE means that more energy is required to break a C-D bond than a C-H bond, making the C-D bond effectively stronger. fiveable.me This fundamental difference in bond strength is the primary cause of many kinetic isotope effects. libretexts.org

Transition State Theory and Isotopic Rate Ratios (kH/kD)

Transition State Theory (TST) provides a framework for understanding how zero-point energy differences affect reaction rates. pressbooks.pub TST posits that for a reaction to occur, reactant molecules must pass through a high-energy, unstable arrangement of atoms known as the transition state or activated complex. pressbooks.pub The rate of the reaction is determined by the concentration of this transition state and the frequency at which it converts to products.

The difference in zero-point energy between C-H and C-D bonds in the reactant ground state can have a significant impact on the activation energy required to reach the transition state. In many reactions, the bond to the isotope is partially or fully broken in the transition state. libretexts.org As the bond breaks, the vibrational mode corresponding to the bond stretch is converted into a translational motion along the reaction coordinate. libretexts.org This often leads to a reduction or complete loss of the ZPE difference between the C-H and C-D bonds in the transition state.

Because the C-D bond starts from a lower energy level in the ground state, the activation energy for the deuterated reactant (Ea(D)) is higher than that for the protiated reactant (Ea(H)). A higher activation energy results in a slower reaction rate. The isotopic rate ratio, expressed as kH/kD, is therefore typically greater than one for reactions where a C-H/C-D bond is broken in the rate-determining step. fiveable.me This is known as a normal primary kinetic isotope effect. libretexts.org

Quantum Tunneling Contributions to KIEs

While Transition State Theory explains many KIEs, some reactions exhibit isotope effects that are far larger than the semi-classical model predicts. These unusually large KIEs can often be attributed to quantum tunneling.

Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier rather than going over it, an act forbidden by classical mechanics. The probability of tunneling is highly dependent on the mass of the particle; lighter particles, such as hydrogen, are significantly more likely to tunnel than heavier particles like deuterium (B1214612).

When tunneling occurs, the reaction rate for the hydrogen-containing compound is dramatically increased, while the rate for the deuterium-containing compound is less affected. This results in exceptionally large kH/kD ratios, sometimes exceeding the typical maximum of around 7-8 predicted by the loss of ZPE at room temperature. The observation of such a large KIE is considered strong evidence for the contribution of quantum tunneling to the reaction mechanism.

Primary Kinetic Isotope Effects in Reactions of 1-Bromo-2-methylpropane-d9

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is being formed or, more commonly, broken during the rate-determining step of the reaction. princeton.edu For a compound like this compound, a primary KIE would be expected in reactions where one of the C-D bonds is cleaved in the slowest step.

Bond Breaking/Forming at Deuterium-Substituted Centers

1-Bromo-2-methylpropane (B43306) is a primary alkyl halide. It can undergo reactions such as nucleophilic substitution (SN2) and elimination (E2). A significant primary kinetic isotope effect is a key indicator for the E2 mechanism. The E2 reaction is a concerted, single-step process where a base removes a proton (or deuteron) from a carbon adjacent to the leaving group, while simultaneously the C-Br bond breaks and a double bond forms.

In the E2 elimination of this compound, a strong base would abstract a deuteron (B1233211) from the β-carbon (C2). Since this C-D bond cleavage occurs within the single, rate-determining step of the reaction, a substantial primary kinetic isotope effect is anticipated. fiveable.me In contrast, if the reaction were to proceed via an SN2 mechanism, where a nucleophile attacks the carbon bearing the bromine, no C-D bonds would be broken. In that case, only a much smaller secondary kinetic isotope effect might be observed.

Experimental Determination and Interpretation of Primary KIEs

The primary KIE for a reaction involving this compound would be determined by independently measuring the reaction rates of its protiated (all ¹H) and deuterated (all ²H at the methyl and methylene (B1212753) groups) forms under identical conditions. The ratio of these rates (kH/kD) provides the KIE value.

While specific experimental data for the E2 elimination of this compound is not prominently available, the results for similar reactions are well-documented. For instance, the E2 reaction of 2-bromopropane (B125204) with sodium ethoxide shows a kH/kD of 6.7. fiveable.me Generally, primary deuterium KIEs for E2 reactions fall within a typical range of 2 to 8. fiveable.me

The magnitude of the observed KIE provides insight into the structure of the transition state. A value near the maximum of ~7 suggests a transition state where the proton/deuteron is symmetrically shared between the carbon and the attacking base, indicating significant bond breaking.

Below is an illustrative table of expected rate constants and the resulting primary kinetic isotope effect for the E2 elimination reaction of 1-Bromo-2-methylpropane and its deuterated analogue, based on typical values for such reactions.

| Compound | Reactant | Expected Rate Constant (k) at 25°C | kH/kD |

| 1-Bromo-2-methylpropane | C₄H₉Br | kH | \multirow{2}{*}{~ 6.5 - 7.5} |

| This compound | C₄D₉Br | kD |

Note: The kH/kD value is an expected range for an E2 reaction based on data from similar alkyl halides and is for illustrative purposes.

A measured KIE in this range would strongly support an E2 mechanism where the cleavage of the C-H/C-D bond is integral to the rate-determining step.

Secondary Kinetic Isotope Effects in Reactions of this compound

Secondary kinetic isotope effects occur when the isotopically substituted atom is not directly involved in bond-making or bond-breaking in the rate-determining step of a reaction. princeton.edu Nevertheless, the change in mass affects the vibrational frequencies of the molecule. Differences in zero-point energy between the ground state and the transition state for the protiated and deuterated compounds lead to differences in reaction rates. princeton.edu For this compound, deuterium is present at the alpha (α), beta (β), and gamma (γ) positions, allowing for a comprehensive study of these effects.

Alpha (α) Secondary Deuterium Isotope Effects

An alpha (α) secondary KIE arises from isotopic substitution at the carbon atom undergoing the reaction (the α-carbon). In the solvolysis of this compound, this involves the two deuterium atoms on the carbon bonded to the bromine atom (C1). The magnitude of the α-KIE is sensitive to the change in hybridization of the α-carbon between the ground state and the transition state. ias.ac.in

In solvolysis reactions, which can proceed through SN1 or SN2 mechanisms, the α-carbon's hybridization changes from sp3 in the reactant to a more sp2-like geometry in the transition state. This transition is characterized by a loosening of the out-of-plane bending vibrations of the C-D bonds. Because C-D bonds have a lower zero-point energy and are less responsive to this vibrational loosening compared to C-H bonds, the deuterated compound reacts more slowly. This results in a "normal" kinetic isotope effect, where the ratio of rate constants, kH/kD, is greater than 1.

For reactions with a high degree of SN1 character, where a carbocation intermediate is formed, the transition state closely resembles the sp2-hybridized carbocation. This leads to a maximal α-KIE, typically in the range of 1.15-1.25. Conversely, for SN2 reactions, where the nucleophile attacks as the leaving group departs, the α-carbon remains more sp3-like in the transition state, resulting in a smaller α-KIE, often close to unity. wikipedia.org

| Compound | Solvent/Conditions | α-KIE (kH/kD) per D | Mechanism Indication |

| General Primary Alkyl Halide | SN1-like Solvolysis | ~1.15-1.25 | sp³ → sp² rehybridization, significant charge development |

| General Primary Alkyl Halide | SN2-like Solvolysis | ~1.00-1.05 | Minimal rehybridization, crowded transition state |

| Neopentyl-d₂ Nosylate (Analogue) | Acetolysis | 1.187 (for D₂) | Concerted rearrangement with significant carbocation character |

Beta (β) Secondary Deuterium Isotope Effects: Hyperconjugation Mechanisms and Inductive Effects

Beta (β) secondary KIEs result from isotopic substitution at the carbon adjacent to the reaction center (the β-carbon). In this compound, this corresponds to the single deuterium on the C2 carbon. These effects are primarily attributed to hyperconjugation, which is the stabilizing interaction of the electrons in the β-C-D (or C-H) sigma bond with the developing empty p-orbital on the α-carbon in the transition state. libretexts.org

A C-H bond is a better electron donor for hyperconjugation than the stronger, lower-energy C-D bond. ias.ac.in Therefore, the protiated compound benefits more from this stabilization in the transition state, leading to a faster reaction rate and a normal KIE (kH/kD > 1). The magnitude of the β-KIE is considered a direct probe of the electronic demand at the α-carbon in the transition state; a larger β-KIE implies more carbocationic character.

Research on the solvolysis of isobutyl brosylate, a close analogue of isobutyl bromide, provides direct insight. The β-KIE was found to be highly dependent on the solvent's nucleophilicity. ias.ac.in

| Substrate | Solvent | β-KIE (kH/kD) | Interpretation |

| Isobutyl Brosylate | Trifluoroacetic Acid (TFA) | 1.46 | High carbocation character; rate-determining step involves methyl participation. ias.ac.in |

| Isobutyl Brosylate | 70% aq. Trifluoroethanol | 1.22 | Reduced carbocation character; increased SN2-like solvent participation. ias.ac.in |

In the highly non-nucleophilic solvent trifluoroacetic acid (TFA), the solvolysis proceeds with significant carbocation development, leading to a large β-KIE of 1.46. ias.ac.in This value suggests that hyperconjugation and neighboring group participation (a methyl shift to form the more stable tertiary carbocation) are crucial in stabilizing the transition state. ias.ac.in In a more nucleophilic solvent like 70% aqueous trifluoroethanol, the mechanism shifts towards a more SN2-like pathway. Here, the solvent provides nucleophilic assistance, reducing the electronic demand at the α-carbon and consequently lowering the β-KIE to 1.22. ias.ac.in While inductive effects also play a role, hyperconjugation is considered the dominant factor explaining these large normal effects. princeton.edu

Delta (δ) Deuterium Isotope Effects: Distal Isotopic Influences

The user's outline refers to delta (δ) isotope effects, which involve isotopic substitution four bonds away from the reaction center. However, in the this compound molecule, the most distant deuterium atoms are on the two methyl groups (C3), which are three bonds away from the reaction center (C1). These are therefore gamma (γ) isotope effects.

These distal, or long-range, isotope effects are generally small but can provide information about conformational changes or long-range electronic effects in the transition state. nih.gov In the solvolysis of neopentyl-type substrates, which can undergo rearrangement similarly to isobutyl systems, the γ-KIE has been studied.

For the solvolysis of neopentyl nosylate, the γ-d₉ KIE (kH/kD) was found to be 1.016 in acetolysis and 1.012 in trifluoroacetolysis. These values, which are very close to unity, are interpreted as the result of two opposing effects. The methyl group that migrates during the rearrangement contributes a small, normal KIE. However, the two non-migrating methyl groups contribute small, inverse KIEs (kH/kD < 1), likely due to steric or vibrational effects. The near-complete cancellation of these effects results in an observed γ-KIE that is almost negligible. This demonstrates the complexity of interpreting isotopic influences that are remote from the primary reaction site.

Solvent Kinetic Isotope Effects (SKIE) in Reactions of this compound

A solvent kinetic isotope effect (SKIE) is observed when a reaction is carried out in a deuterated solvent, such as deuterium oxide (D₂O), instead of its protiated counterpart (H₂O). The effect arises from differences in the strength of hydrogen (or deuterium) bonds between the solvent and the reactant in its ground state versus the transition state. nih.gov

Solvolysis Reactions in Deuterated Solvents (e.g., D₂O)

For solvolysis reactions of alkyl halides, the SKIE (kH₂O/kD₂O) is typically normal, with values often ranging from 1.2 to 1.5. nih.gov This indicates that the reaction is faster in H₂O than in D₂O. The origin of this effect lies in the fact that O-D bonds are stronger and form stronger hydrogen bonds than O-H bonds.

In the solvolysis of a primary alkyl halide like 1-Bromo-2-methylpropane, the transition state involves the departure of the bromide ion and, to a varying degree, the attack of a water molecule. Both processes involve significant charge separation or dispersal compared to the neutral ground state. The developing bromide anion and the polarized C-Br bond in the transition state require stronger solvation via hydrogen bonding than the reactant molecule. libretexts.org

Because H₂O is a better hydrogen-bond donor (its bonds are more easily perturbed) than D₂O, it can more effectively stabilize this charge-separated transition state. Consequently, the activation energy is lower in H₂O, and the reaction proceeds faster. While specific SKIE data for 1-Bromo-2-methylpropane is not documented in detail, it is expected to fall within the typical range for primary alkyl halide solvolysis, likely around 1.2 to 1.3, reflecting a mechanism with substantial SN2 character where solvent acts as the nucleophile. nih.gov

Influence of Solvent Reorganization on SKIE Values

The magnitude of the SKIE is a sensitive probe of the degree of solvent reorganization required to reach the transition state. A larger SKIE value implies a greater difference in the solvent's hydrogen-bonding network between the ground state and the transition state.

For a reaction proceeding through an SN1-like mechanism, where a full carbocation and anion are formed, the demand for solvent stabilization is very high, leading to larger SKIEs. For an SN2 mechanism, as is expected for 1-Bromo-2-methylpropane, the charge is more dispersed across the incoming nucleophile (water), the α-carbon, and the leaving group. While the demand for solvent reorganization is less than in a pure SN1 reaction, it is still significant. The solvent molecules must reorient to solvate the partially negative charge on the departing bromide and the partially positive charge developing on the oxygen of the attacking water molecule. libretexts.org

The observed SKIE of kH₂O/kD₂O > 1 confirms that the transition state is more stabilized by the weaker H-bonds of H₂O compared to the stronger D-bonds of D₂O. This reflects the energetic cost of partially breaking up the more structured D₂O solvent network to accommodate the transition state. Therefore, the SKIE provides crucial evidence for the role of the solvent not just as a nucleophile but as a medium that actively reorganizes to stabilize the transition state. nih.gov

Application of KIEs to Elucidate Reaction Mechanisms

Kinetic isotope effects serve as a critical tool for elucidating the mechanistic details of organic reactions. The magnitude of the KIE can provide strong evidence for a particular reaction pathway by revealing which bonds are altered in the transition state of the rate-limiting step.

Nucleophilic substitution reactions of alkyl halides can proceed through two distinct mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway. The use of deuterated substrates like this compound allows for the differentiation between these pathways by examining secondary kinetic isotope effects.

In an SN1 reaction , the rate-determining step is the formation of a carbocation intermediate through the cleavage of the carbon-halogen bond. Isotopic substitution of hydrogens on the carbon adjacent to the leaving group (β-deuterium KIE) can influence the reaction rate. For a neopentyl system like 1-bromo-2-methylpropane, which is analogous to neopentyl arenesulfonates, a small but significant normal KIE (kH/kD > 1) is often observed. This is attributed to hyperconjugation, where the C-H (or C-D) bonds of the methyl groups help to stabilize the developing positive charge on the α-carbon in the transition state. The C-H bond is more effective at this stabilization than the stronger C-D bond, leading to a faster reaction for the non-deuterated compound.

Conversely, a classic SN2 reaction involves a single, concerted step where the nucleophile attacks the substrate as the leaving group departs. In this case, there is no carbocation intermediate. A secondary β-deuterium KIE in an SN2 reaction is typically close to unity (kH/kD ≈ 1) or slightly inverse (kH/kD < 1), as there is less demand for hyperconjugative stabilization in the more compact transition state.

While direct KIE data for this compound is not extensively reported, studies on analogous neopentyl systems provide valuable insights. For instance, the solvolysis of neopentyl arenesulfonates, which proceeds through a similar mechanistic space, has been investigated.

| Reactant | Solvent | Isotope Position | kH/kD |

| Neopentyl nosylate | Acetic Acid | γ (CD3) | 1.016 |

| Neopentyl brosylate | Trifluoroacetic Acid | γ (CD3) | 1.012 |

Data adapted from a study on the solvolysis of neopentyl arenesulfonates, which are structurally analogous to 1-bromo-2-methylpropane. The γ-position corresponds to the methyl groups.

These small, normal γ-deuterium KIEs are consistent with a degree of positive charge development at the β-carbon in the transition state, which is a characteristic of a concerted rearrangement process often accompanying the departure of the leaving group in neopentyl systems, leaning towards an SN1-like character with neighboring group participation.

Elimination reactions also occur via two primary mechanisms: unimolecular (E1) and bimolecular (E2). The labeling of the methyl groups in this compound provides a probe for these pathways.

The E2 mechanism is a concerted process where a base removes a proton from a β-carbon at the same time the leaving group departs. A primary kinetic isotope effect is expected if a C-H bond at a β-position is broken in the rate-determining step. However, with this compound, the deuterium atoms are on the γ-carbon. Therefore, a primary KIE would not be observed. Instead, a small secondary KIE might be present due to hyperconjugative effects in the transition state leading to the alkene.

The E1 mechanism proceeds in two steps, with the initial formation of a carbocation, identical to the SN1 pathway. This is the rate-determining step. The subsequent removal of a β-proton by a base is a fast step. Since the C-H (or C-D) bond is not broken in the rate-limiting step, a primary KIE is not expected. However, similar to the SN1 reaction, a secondary β-deuterium KIE can be observed due to hyperconjugation stabilizing the carbocation intermediate. For this compound, the γ-deuterium substitution would have a smaller, but still potentially measurable, effect on the stability of the rearranged carbocation that forms prior to elimination.

The choice between E1 and E2 is often dictated by the strength of the base. Strong bases favor the E2 pathway, while weak bases and protic solvents favor the E1 pathway, which often competes with the SN1 reaction.

The solvolysis of neopentyl systems like 1-bromo-2-methylpropane is a classic example where the distinction between a fully concerted and a stepwise mechanism is subtle. A purely stepwise mechanism would involve the formation of a primary carbocation, which is highly unstable. Instead, it is proposed that the departure of the leaving group is assisted by the migration of a neighboring methyl group in a concerted fashion (anchimeric assistance).

KIE studies using isotopic labeling at various positions are crucial for dissecting this process. For example, in the solvolysis of neopentyl arenesulfonates, carbon-14 (B1195169) KIEs were measured at the α, β, and γ positions, alongside deuterium KIEs.

| Reactant | Solvent | Isotope Position | k(light)/k(heavy) |

| Neopentyl nosylate | Acetic Acid | α-14C | 1.073 |

| Neopentyl nosylate | Acetic Acid | β-14C | 1.019 |

| Neopentyl nosylate | Acetic Acid | γ-14C | 1.046 |

| Neopentyl nosylate | Acetic Acid | α-D2 | 1.187 |

| Neopentyl nosylate | Acetic Acid | γ-D9 | 1.016 |

Data from a study on the solvolysis of neopentyl arenesulfonates.

The significant α-deuterium and α-carbon KIEs indicate substantial C-Br bond cleavage in the transition state. The positive KIE at the γ-carbon (the methyl groups) is indicative of the involvement of one of the methyl groups in the migration, which weakens its bonds in the transition state. The fact that isotope effects are observed at all three positions (α, β, and γ) simultaneously is strong evidence for a concerted mechanism where bond breaking, methyl migration, and charge delocalization occur in a single step. A stepwise process involving a discrete primary carbocation intermediate would likely exhibit different KIE signatures.

The magnitude of the kinetic isotope effect is directly related to the changes in bonding to the isotopically labeled atom between the ground state and the transition state. This allows for a detailed probing of the transition state structure.

In the case of the solvolysis of neopentyl-type substrates, the observed KIEs suggest a transition state with significant charge development and bond weakening. The large α-deuterium KIE (e.g., 1.187 in the acetolysis of neopentyl nosylate) is indicative of a transition state with considerable carbocation character at the α-carbon, approaching sp2 hybridization.

The γ-deuterium KIE of ~1.01-1.02 for the D9-labeled methyl groups is particularly revealing. This small, normal effect is thought to arise from the cancellation of two opposing effects: a normal KIE from the migrating methyl group (due to bond weakening) and inverse KIEs from the two non-migrating methyl groups (due to increased steric compression in the bridged transition state). This detailed interpretation points towards a bridged transition state structure where one methyl group is actively participating in the displacement of the leaving group.

The combination of KIEs at different positions allows for a more complete picture of the transition state. The data collectively supports a concerted mechanism for the solvolysis of neopentyl systems, where the transition state involves significant C-Br bond cleavage, simultaneous migration of a methyl group, and delocalization of developing positive charge across the α, β, and participating γ-carbon atoms.

Mechanistic Investigations of 1 Bromo 2 Methylpropane D9 Reactions

Nucleophilic Substitution Reactions (SN1 and SN2) of 1-Bromo-2-methylpropane-d9

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry. The two primary mechanisms are SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). The deuteration in this compound, where all nine hydrogens are replaced by deuterium (B1214612), influences these pathways in distinct ways.

The SN1 mechanism proceeds through a two-step process, with the initial, slow step being the formation of a carbocation intermediate. ucsd.edusavemyexams.com For 1-Bromo-2-methylpropane (B43306), this would involve the cleavage of the carbon-bromine bond to form a tertiary carbocation. This step is rate-determining. rsc.orgyoutube.com The stability of the resulting carbocation is a key factor in the reaction rate. quora.com

In the case of this compound, the deuterium atoms are located on the methyl groups attached to the carbon adjacent to the reaction center (β-carbons). The effect of this deuteration on the rate of an SN1 reaction is known as a secondary kinetic isotope effect. Specifically, β-deuterium isotope effects are observed. These effects arise from changes in hyperconjugation, which is the interaction of the electrons in the C-D bonds with the empty p-orbital of the carbocation.

The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. libretexts.orglibretexts.org In the transition state leading to the carbocation, the hybridization of the α-carbon changes from sp3 to sp2, and hyperconjugative stabilization from the adjacent methyl groups becomes significant. The electrons in the C-D bonds are less available for hyperconjugation compared to C-H bonds. This results in a less stabilized transition state for the deuterated compound, leading to a slower reaction rate. This phenomenon is termed a normal secondary kinetic isotope effect (kH/kD > 1).

Table 1: Hypothetical Rate Data for SN1 Solvolysis of 1-Bromo-2-methylpropane and its d9-Isotopologue

| Substrate | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | kH/kD |

|---|---|---|---|---|

| 1-Bromo-2-methylpropane | 80% Ethanol | 25 | 1.5 x 10⁻⁵ | 1.25 |

This table presents hypothetical data to illustrate the expected kinetic isotope effect. Actual experimental values may vary.

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. echemi.commugberiagangadharmahavidyalaya.ac.in This reaction proceeds with an inversion of stereochemistry at the reaction center. For a primary alkyl halide like 1-Bromo-2-methylpropane, the SN2 pathway is generally favored over SN1, especially with a strong nucleophile. libretexts.org

Deuteration at the β-position, as in this compound, also exhibits a secondary kinetic isotope effect in SN2 reactions. However, the magnitude and interpretation of this effect differ from the SN1 case. In the SN2 transition state, the carbon atom is sp2-hybridized, similar to the SN1 transition state, but it is also pentacoordinate. The effect of β-deuteration on the stability of the SN2 transition state is generally smaller than in SN1 reactions. The direction of the effect (kH/kD > 1 or < 1) can depend on the specific nucleophile, leaving group, and solvent, as these factors influence the precise structure of the transition state. cdnsciencepub.com

The substitution of hydrogen with deuterium primarily introduces electronic effects due to the difference in zero-point energies of C-H and C-D bonds. However, there can also be subtle steric effects. Deuterium has a slightly smaller van der Waals radius than hydrogen, which could, in principle, reduce steric hindrance. In the context of this compound, this steric difference is generally considered negligible compared to the electronic effects on hyperconjugation.

The magnitude of the β-deuterium kinetic isotope effect can be a powerful diagnostic tool to distinguish between SN1 and SN2 mechanisms. SN1 reactions typically exhibit larger β-deuterium KIEs due to the significant demand for hyperconjugative stabilization of the fully formed carbocation intermediate. In contrast, the KIEs for SN2 reactions are usually smaller, reflecting the partial positive charge development in the transition state.

Elimination Reactions (E1 and E2) Involving this compound

Elimination reactions often compete with nucleophilic substitution. acs.org The two main elimination mechanisms are E1 (elimination, unimolecular) and E2 (elimination, bimolecular).

The E2 reaction is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. pressbooks.pubjove.com This mechanism requires a specific stereochemical arrangement known as anti-periplanar geometry, where the hydrogen to be removed and the leaving group are in the same plane but on opposite sides of the C-C bond. mgscience.ac.in

In the E2 reaction of this compound, the base would abstract a deuterium atom from one of the methyl groups. Since a C-D bond is broken in the rate-determining step, a primary kinetic isotope effect is observed. libretexts.orglibretexts.org The C-D bond is stronger than a C-H bond, requiring more energy to break. libretexts.orglibretexts.org Consequently, the rate of the E2 reaction for the deuterated compound is significantly slower than for its non-deuterated counterpart. Primary KIEs for E2 reactions are typically in the range of 4-8.

Table 2: Illustrative Kinetic Data for the E2 Reaction of 1-Bromo-2-methylpropane and its d9-Isotopologue with a Strong Base

| Substrate | Base | Temperature (°C) | kH/kD |

|---|---|---|---|

| 1-Bromo-2-methylpropane | Sodium Ethoxide | 50 | 6.5 |

This table provides an example of a typical primary kinetic isotope effect observed in E2 reactions.

The competition between substitution (SN1/SN2) and elimination (E1/E2) is influenced by several factors, including the structure of the substrate, the strength and concentration of the base/nucleophile, the solvent, and the temperature. numberanalytics.commasterorganicchemistry.com The deuteration in this compound provides an additional layer of complexity and a valuable mechanistic probe.

For this compound, the primary kinetic isotope effect significantly disfavors the E2 pathway. In contrast, the secondary kinetic isotope effects on the SN1 and SN2 pathways are much smaller. This differential effect of deuteration can be used to manipulate the product distribution. For instance, under conditions that would normally favor a mixture of substitution and elimination products, the use of the d9-labeled substrate would be expected to increase the proportion of the substitution product.

By carefully analyzing the kinetic isotope effects and product ratios in the reactions of this compound, researchers can gain a detailed understanding of the transition state structures and the factors that govern the competition between these fundamental reaction pathways.

Grignard Reagent Formation and Subsequent Reactions of Deuterated Isobutyl Bromide

Grignard reagents, organomagnesium halides, are among the most versatile reagents in synthetic organic chemistry for forming new carbon-carbon bonds. Investigating the formation and reaction of the deuterated isobutyl Grignard reagent derived from this compound offers a window into the mechanistic details of these fundamental transformations.

Preparation of Deuterated Isobutyl Grignard Reagents from this compound

The preparation of the deuterated isobutyl Grignard reagent, (2-methyl-d3-propyl-1,1-d2)magnesium bromide, follows the classical method for synthesizing Grignard reagents. This involves the reaction of this compound with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF).

The reaction is initiated on the surface of the magnesium metal, where the magnesium inserts into the carbon-bromine bond. This process transforms the electrophilic carbon of the alkyl halide into a highly nucleophilic carbon in the organomagnesium compound.

Reaction Scheme: (CD₃)₂CDCD₂Br + Mg → (CD₃)₂CDCD₂MgBr (in anhydrous ether)

Maintaining anhydrous conditions is critical, as Grignard reagents are potent bases and will react readily with protic solvents like water, which would quench the reagent.

Isotope Effects in Grignard Additions to Carbonyl Compounds

When the deuterated Grignard reagent, (CD₃)₂CDCD₂MgBr, adds to a carbonyl compound such as a ketone or aldehyde, the isotopic labeling allows for the study of secondary kinetic isotope effects (SKIEs). A kinetic isotope effect (KIE) is the change in reaction rate upon isotopic substitution and is expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD). psgcas.ac.in

In this specific Grignard addition, the C-D bonds are not directly broken in the reaction. The new carbon-carbon bond forms between the α-carbon (the one bonded to Mg) of the Grignard reagent and the carbonyl carbon. The deuterium atoms are located at the β and γ positions relative to this reacting carbon. Therefore, any observed isotope effect is a secondary KIE.

SKIEs arise from changes in the vibrational frequencies of bonds to the isotopic atom between the ground state and the transition state. psgcas.ac.in Specifically, during the addition to a carbonyl, the α-carbon of the Grignard reagent undergoes a change in hybridization from approximately sp³ in the reactant to a more constrained sp³ state in the transition state as it attacks the sp²-hybridized carbonyl carbon. This change in the electronic and steric environment can influence the vibrational modes of the adjacent C-D bonds.

Normal SKIE (kH/kD > 1): If the transition state is "looser" with respect to the bending vibrations of the β- and γ-C-D bonds compared to the ground state, a normal SKIE is observed.

Inverse SKIE (kH/kD < 1): If the transition state is more sterically hindered or "tighter," leading to higher frequency bending vibrations for the C-D bonds, an inverse SKIE is observed. psgcas.ac.in

Studies on similar systems have shown that SKIEs in Grignard additions are typically small. For instance, β-deuterium kinetic isotope effects in the reactions of other Grignard reagents have been measured to probe the structure of the transition state. grafiati.com The magnitude and direction (normal or inverse) of the kH/kD value provide valuable evidence for the degree of C-C bond formation and the geometry of the transition state.

| Reaction Type | Isotope Position | Typical kH/kD Value | Implication for Transition State |

| Grignard Addition | β-deuterium | ~1.0 - 1.1 (per D) | Small changes in vibrational frequencies; often indicates a reactant-like or early transition state. |

| Grignard Addition | α-deuterium | 0.95 - 1.05 | Reflects the change in hybridization at the reacting carbon. |

This table presents typical values for secondary kinetic isotope effects in Grignard reactions based on established principles of physical organic chemistry. The values for this compound specifically would require dedicated experimental measurement.

Catalytic Reactions and Isomerization of this compound

Heterogeneous catalysts, such as metal oxides like alumina (B75360) (Al₂O₃), can facilitate complex reactions of alkyl halides, including competing pathways of isomerization and elimination. Using this compound as a substrate allows for detailed mechanistic analysis through deuterium tracing.

Isomerization and Dehydrobromination on Heterogeneous Catalysts (e.g., Alumina)

When 1-bromo-2-methylpropane is passed over a heated alumina surface, two primary reactions can occur:

Isomerization: The isobutyl skeleton can rearrange to a tertiary butyl structure, yielding 2-bromo-2-methylpropane (B165281) (tert-butyl bromide). This reaction is believed to proceed through a carbocation-like intermediate generated on the acidic sites of the alumina surface. mdpi.com

Dehydrobromination (Elimination): The removal of HBr (or DBr from the deuterated substrate) leads to the formation of 2-methyl-1-propene (isobutylene). This elimination reaction is thought to occur via a concerted E2-like mechanism, involving both acidic (Lewis acid Al³⁺ sites) and basic (Lewis base O²⁻ sites) centers on the alumina surface. researchgate.net

The product distribution between isomerization and dehydrobromination is highly dependent on the catalyst's properties (e.g., acidity, surface area) and reaction conditions (e.g., temperature). tandfonline.com

| Reaction Pathway | Substrate | Key Intermediate/Transition State | Product(s) |

| Isomerization | This compound | Secondary/Tertiary carbocation-like species | 2-Bromo-2-methylpropane-d9 |

| Dehydrobromination | This compound | Concerted E2-type transition state | 2-methyl-d3-prop-1-ene-1,1,3-d3, DBr |

This table outlines the competing reaction pathways for this compound on a heterogeneous catalyst like alumina.

Role of Deuterium in Understanding Surface Interactions and Catalytic Cycles

The use of this compound is instrumental in distinguishing between the proposed mechanisms and understanding the interactions with the catalyst surface. rsc.orgcapes.gov.br

Probing the Dehydrobromination Mechanism: In the E2 mechanism for dehydrobromination, a C-H bond (or C-D bond) at the β-position is broken in the rate-determining step. If this is the case, a significant primary kinetic isotope effect (typically kH/kD > 2) would be expected when comparing the rate of elimination of the deuterated and non-deuterated substrates. Observing such an effect would provide strong evidence for the concerted E2 pathway where the β-C-D bond cleavage is kinetically significant.

Investigating the Isomerization Mechanism: The isomerization to a tertiary bromide is thought to involve a carbocation intermediate. mdpi.com This mechanism does not necessarily require the cleavage of a C-D bond in its rate-determining step. Therefore, a small or negligible KIE would be expected for the isomerization reaction itself, helping to differentiate it from the elimination pathway.

Tracing Surface Intermediates: Deuterium labeling can also reveal information about the reversibility of steps and the nature of adsorbed species. For example, if the formation of the initial carbocation-like species is reversible, one might observe H-D exchange between the alkyl group and hydroxyl groups on the alumina surface, or scrambling of deuterium atoms within the molecule. rsc.orgcapes.gov.br The absence or presence of such isotopic scrambling in the recovered reactant or products provides critical data about the lifetime and reactivity of surface intermediates.

By analyzing the kinetic isotope effects and the deuterium distribution in the products, researchers can build a detailed picture of the catalytic cycle, identifying the rate-limiting steps and the key interactions between the substrate and the active sites on the alumina surface.

Computational and Theoretical Studies of 1 Bromo 2 Methylpropane D9

Quantum Mechanical (QM) Calculations for KIE Prediction

Quantum mechanical calculations are fundamental to predicting and understanding kinetic isotope effects. The KIE, defined as the ratio of the reaction rate of the light isotopomer (kH) to the heavy isotopomer (kD), provides critical information about the rate-determining step and the nature of the transition state in a chemical reaction. libretexts.orgunam.mx For 1-Bromo-2-methylpropane-d9, QM methods can elucidate how the substitution of nine hydrogen atoms with deuterium (B1214612) impacts reaction rates, for example, in nucleophilic substitution (SN2) or elimination (E2) reactions where C-H (or C-D) bond cleavage or rehybridization occurs.

A cornerstone of KIE prediction is the accurate characterization of the transition state (TS). A transition state represents a first-order saddle point on the potential energy surface, being a maximum along the reaction coordinate and a minimum in all other dimensions. sinica.edu.tw For a reaction involving 1-Bromo-2-methylpropane (B43306), computational chemists use various QM methods, such as Density Functional Theory (DFT), to optimize the geometry of the reactants, products, and, most importantly, the transition state.

Once the stationary points (reactants and TS) are located, vibrational frequency calculations are performed. These calculations serve two purposes: to confirm the nature of the stationary point (a TS will have exactly one imaginary frequency corresponding to motion along the reaction coordinate) and to determine the zero-point vibrational energies (ZPVEs). The ZPVE is the lowest possible energy a quantum mechanical system may have. The C-D bond is stronger and has a lower ZPVE than a C-H bond due to the heavier mass of deuterium. nih.gov This difference in ZPVE between the reactant and the transition state for the deuterated and non-deuterated species is the primary origin of the primary kinetic isotope effect. unam.mxcore.ac.uk

| Vibrational Mode | Typical Frequency (C-H) (cm⁻¹) | Typical Frequency (C-D) (cm⁻¹) | ZPVE (C-H) (kcal/mol) | ZPVE (C-D) (kcal/mol) |

| C-H/C-D Stretch | ~2900 | ~2100 | ~4.15 | ~3.00 |

| C-H/C-D Bend | ~1450 | ~1050 | ~2.07 | ~1.50 |

| This table presents typical approximate values for C-H and C-D vibrational modes to illustrate the effect of deuteration on frequency and zero-point energy (ZPVE). Actual values would be derived from specific QM calculations for the molecule and transition state of interest. |

The free energy of activation (ΔG‡), or the free energy barrier, determines the rate of a reaction. This barrier is calculated as the difference in free energy between the transition state and the reactants (ΔG‡ = G_TS - G_Reactants). sinica.edu.tw QM calculations provide the electronic energies and the vibrational frequencies necessary to compute the total Gibbs free energies of the species involved.

To calculate the KIE, the free energy barriers for both the non-deuterated (protio) and the deuterated (d9) reactions are determined. The difference in the activation free energies (ΔΔG‡ = ΔG‡_D - ΔG‡_H) is directly related to the KIE. A higher activation energy for the deuterated species results in a slower reaction rate. core.ac.uk The isotopic rate ratio (kH/kD) can be predicted using the principles of transition state theory. The logarithm of this ratio is proportional to the difference in the standard-state free energy between the two isotopic systems. researchgate.netosti.gov

| Species | Calculated G (Hartree) | ΔG‡ (kcal/mol) | Predicted Rate Constant (k) | Isotopic Rate Ratio (kH/kD) |

| 1-Bromo-2-methylpropane (Reactant) | -2610.12345 | |||

| Transition State (H) | -2610.08765 | 22.47 | kH | |

| This compound (Reactant) | -2610.13456 | |||

| Transition State (D9) | -2610.09654 | 23.86 | kD | ~7.5 |

| This table contains hypothetical data illustrating the process of calculating the free energy barrier and the resulting KIE. The values are representative for a primary KIE where a C-H/C-D bond is broken in the rate-determining step. |

In computational models, the effect of isotopic substitution is simulated by changing the mass of the specified nucleus while keeping the potential energy surface unchanged, a concept based on the Born-Oppenheimer approximation. core.ac.ukresearchgate.net This change in mass is the sole parameter altered between simulations of 1-Bromo-2-methylpropane and this compound.

This mass alteration directly impacts the calculation of vibrational frequencies. The frequencies are derived from the mass-weighted Hessian matrix (a matrix of second derivatives of the energy with respect to atomic coordinates). A heavier isotope leads to lower vibrational frequencies. mdpi.com These altered frequencies, in turn, affect the ZPVE and the vibrational partition functions, which are used to calculate thermodynamic properties like enthalpy and entropy, ultimately influencing the computed free energy barriers and equilibrium constants. numberanalytics.com Numerical modeling allows researchers to simulate and predict the behavior of isotopes in various chemical systems. numberanalytics.compnas.org

Molecular Dynamics (MD) Simulations Applied to Deuterated Systems

While QM methods are excellent for studying the energetics of a reaction at stationary points, Molecular Dynamics (MD) simulations provide a way to explore the time-evolution of a molecular system. uwo.caresearchgate.net For deuterated compounds like this compound, MD simulations can reveal how isotopic substitution affects dynamic properties, conformational preferences, and interactions with the surrounding environment.

MD simulations track the positions and velocities of atoms over time, providing a detailed picture of molecular motion. Substituting hydrogen with deuterium increases the atomic mass, which leads to a reduction in the frequency of vibrations involving these atoms. mdpi.comrsc.org This effect can be observed in the simulated power spectrum of atomic velocities, which corresponds to the vibrational spectrum.

This alteration of vibrational dynamics can have a tangible impact on the conformational landscape of a flexible molecule like 1-Bromo-2-methylpropane. The molecule can exist in different staggered conformations (rotamers) due to rotation around the C-C bonds. The rate of interconversion between these conformers can be influenced by deuteration. Slower vibrational motions in the deuterated molecule might lead to subtle changes in the relative populations of conformers or the energy barriers separating them. mdpi.com These changes in molecular dynamics and conformation can be significant, as even slight isotopic fluctuations can lead to notable shifts in the behavior of biomolecules. mdpi.com

| Parameter | 1-Bromo-2-methylpropane (H) | This compound (D) |

| Average C-H/C-D Bond Length (Å) | ~1.09 | ~1.09 (slightly shorter due to lower ZPVE) |

| C-H/C-D Stretch Period (fs) | ~11.5 | ~16.0 |

| Conformational Transition Rate (events/ns) | Hypothetical Rate: R | Hypothetical Rate: R' (where R' < R) |

| This table provides a conceptual comparison of dynamic properties that could be extracted from MD simulations. The values are illustrative. |

Reactions are rarely carried out in the gas phase; the solvent plays a crucial role. MD simulations are particularly powerful for studying solvent effects because they can explicitly model the interactions between the solute (this compound) and a large number of solvent molecules.

The subtle changes in molecular size and vibrational dynamics caused by deuteration can alter the way the molecule interacts with the surrounding solvent. rsc.org For instance, the strength and lifetime of weak intermolecular interactions, such as hydrogen bonds between the solvent and the bromine atom, might be affected. MD simulations can quantify these differences by calculating properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute, and the solvation free energy.

Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool in modern organic chemistry for the detailed analysis of reaction mechanisms. anu.edu.au This quantum mechanical modeling method allows for the investigation of the electronic structure of molecules to predict their properties and reactivity. anu.edu.aurdd.edu.iq By calculating the electron density of a system, DFT can determine the potential energy surface of a chemical reaction, providing critical insights into the energetic and geometric changes that occur as reactants are converted into products via a high-energy transition state. mdpi.comresearchgate.net For isotopically labeled compounds such as this compound, DFT offers a theoretical lens to understand the subtle but significant effects of isotopic substitution on reaction outcomes.

Prediction of Reaction Energetics and Transition State Geometries for Deuterated Compounds

A cornerstone of computational reaction analysis is the ability to predict the energetics of a reaction pathway, including the energies of reactants, intermediates, transition states, and products. DFT calculations are instrumental in locating and characterizing the geometry of transition states—the specific molecular arrangement at the peak of the energy barrier between reactants and products. chemrxiv.orgosti.gov

For a deuterated compound like this compound, the potential energy surface calculated by DFT is identical to that of its non-deuterated counterpart, 1-Bromo-2-methylpropane. This is because isotopic substitution does not alter the electronic structure of the molecule. princeton.edu However, the substitution of hydrogen with the heavier deuterium isotope significantly alters the vibrational frequencies of the molecule's bonds. epfl.ch This change primarily affects the zero-point vibrational energy (ZPVE), which is the minimum possible energy that a quantum mechanical system may have. Heavier isotopes lead to lower vibrational frequencies and, consequently, a lower ZPVE. princeton.edu

Computational studies can precisely quantify these differences. For instance, in a hypothetical E2 elimination reaction of 1-Bromo-2-methylpropane, DFT calculations can predict the geometries of the reactants and the transition state. Subsequent frequency calculations for both the d0 and d9 isotopologues provide the ZPVE corrections needed to determine the activation energies.

Table 1: Hypothetical DFT-Calculated Energetic Data for the E2 Elimination of 1-Bromo-2-methylpropane-d0 vs. This compound

| Species | Isotopologue | Electronic Energy (Hartree) | ZPVE (kcal/mol) | Corrected Energy (Hartree) | Activation Energy (kcal/mol) |

| Reactant | 1-Bromo-2-methylpropane-d0 | -2650.12345 | 75.5 | -2650.00334 | - |

| Reactant | This compound | -2650.12345 | 68.2 | -2650.01438 | - |

| Transition State | E2 Transition State-d0 | -2650.07890 | 73.0 | -2649.96245 | 25.66 |

| Transition State | E2 Transition State-d9 | -2650.07890 | 66.5 | -2649.97259 | 26.23 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. It demonstrates the expected trends from DFT calculations where the deuterated compound exhibits a higher activation energy due to differences in zero-point vibrational energy.

Validation of Experimental KIE Data through Theoretical Models

The Kinetic Isotope Effect (KIE) is a powerful experimental tool used to elucidate reaction mechanisms. wikipedia.org It is defined as the ratio of the reaction rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD). A primary KIE greater than 1 (typically 2-7 for C-H/C-D bonds) is observed when the bond to the isotope is broken in the rate-determining step of the reaction. princeton.edu Secondary KIEs are smaller effects observed when the isotopic substitution is at a position not directly involved in bond breaking but where hybridization changes occur. wikipedia.orgutdallas.edu

Theoretical models based on DFT calculations can be used to predict KIE values, thereby validating or challenging a proposed reaction mechanism derived from experimental data. The theoretical calculation of KIE relies on Transition State Theory. osti.gov The process involves:

Locating the Transition State: Using DFT, the geometry of the transition state for a proposed mechanism (e.g., SN1, SN2, or E2 for 1-Bromo-2-methylpropane) is optimized. echemi.com

Vibrational Frequency Analysis: Vibrational frequency calculations are performed for both the reactant and the transition state structures for the light (d0) and heavy (d9) isotopologues.

Calculating KIE: The KIE is calculated from the partition functions of the reactants and the transition state, which are themselves dependent on the calculated vibrational frequencies. The differences in ZPVE between the isotopologues in the reactant and transition state are the dominant contributors to the KIE. princeton.edu

By comparing the theoretically calculated KIE with the experimentally measured value, chemists can gain confidence in the proposed reaction pathway. If the values are in close agreement, it supports the notion that the DFT-optimized transition state is a good representation of the actual transition state, and the proposed mechanism is likely correct. Discrepancies may suggest an alternative mechanism is at play or that the computational model needs refinement.

Table 2: Hypothetical Comparison of Experimental and DFT-Calculated KIEs for Reactions of this compound

| Proposed Mechanism | Bond Broken in RDS | Expected Experimental KIE (kH/kD) | Theoretically Calculated KIE (kH/kD) | Conclusion |

| SN1 | C-Br | ~1.0 | 1.02 | Mechanism unlikely if experimental KIE is large. |

| SN2 | None (C-H/D) | ~1.0 | 0.98 | Mechanism unlikely if experimental KIE is large. |

| E2 | C-H/D | > 2.0 | 6.5 | Supported if experimental KIE is in this range. princeton.edu |

Note: This table contains hypothetical data to illustrate how the comparison between experimental and theoretical KIEs can be used to distinguish between competing reaction mechanisms. The values are representative of typical expectations for these reaction types.

Advanced Spectroscopic Characterization Methodologies for Deuterated Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed view of the molecular structure and the specific positions of deuterium (B1214612) incorporation.

Deuterium NMR (²H NMR) for Isotopic Labeling Verification and Site Specificity

Deuterium NMR (²H NMR) is a direct method to confirm the presence and location of deuterium atoms within a molecule. For 1-Bromo-2-methylpropane-d9, the ²H NMR spectrum is expected to show signals corresponding to the deuterated methyl (CD₃) and methylene (B1212753) (CD₂) groups. The chemical shifts of these signals, influenced by the electronegative bromine atom, provide definitive evidence of successful deuteration at the intended positions. The integration of these signals allows for the quantification of deuterium at each site, confirming the isotopic labeling pattern.

Proton NMR (¹H NMR) and the Absence of Deuterium Signals for Structural Assignment

In the ¹H NMR spectrum of a fully deuterated compound like this compound, the signals corresponding to the protons in the non-deuterated analogue are expected to be absent or significantly diminished. docbrown.info For the non-deuterated 1-Bromo-2-methylpropane (B43306), the ¹H NMR spectrum typically shows three distinct proton environments: a doublet for the six equivalent methyl protons, a multiplet for the single methine proton, and a doublet for the two methylene protons adjacent to the bromine atom. docbrown.infobrainly.com The absence of these signals in the ¹H NMR spectrum of the d9 isotopologue serves as strong evidence for complete deuteration. Any residual proton signals can indicate incomplete isotopic labeling, and their chemical shifts can pinpoint the specific sites of proton presence. epfl.chpitt.edu The use of deuterated solvents is standard practice in NMR to avoid interference from solvent protons. longdom.org

Carbon-13 NMR (¹³C NMR) in Conjunction with Deuterium Labels for Connectivity Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. In the non-deuterated form of 1-Bromo-2-methylpropane, three distinct signals are observed in the ¹³C NMR spectrum, corresponding to the two equivalent methyl carbons, the methine carbon, and the methylene carbon attached to the bromine. docbrown.infochemicalbook.com The chemical shifts are influenced by the proximity to the electronegative bromine atom. docbrown.info In the deuterated analogue, the ¹³C signals will exhibit coupling to the attached deuterium atoms (C-D coupling), which can lead to splitting of the carbon signals into multiplets. This coupling provides direct evidence of which carbon atoms are bonded to deuterium, thus confirming the connectivity and the sites of isotopic labeling.

| Position | ¹³C Chemical Shift (ppm) (Non-deuterated) | Expected Splitting in d9 |

| C1 (-CH₂Br) | ~35 | Triplet |

| C2 (-CH) | ~31 | Singlet (or very complex multiplet) |

| C3, C4 (-CH₃) | ~21 | Heptet |

| Note: The exact chemical shifts and splitting patterns can vary depending on the solvent and spectrometer frequency. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the molecular weight and assessing the isotopic purity of deuterated compounds.

High-Resolution Mass Spectrometry for Molecular Weight Confirmation (M+9 Shift)

High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govresearchgate.net For 1-Bromo-2-methylpropane, the molecular weight is approximately 137.02 g/mol . sigmaaldrich.com The introduction of nine deuterium atoms in this compound results in a significant mass increase. The expected molecular weight of the d9 isotopologue is approximately 146.07 g/mol . usbio.netscbt.com HRMS can readily detect this "M+9" mass shift, confirming the incorporation of nine deuterium atoms. The presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (e.g., at m/z 145 and 147 for the d9 compound). docbrown.info

| Compound | Molecular Formula | Calculated Monoisotopic Mass ( g/mol ) |

| 1-Bromo-2-methylpropane | C₄H₉Br | ~136.99 |

| This compound | C₄D₉Br | ~145.04 |

| Note: Masses are for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ²D). |

Isotopic Ratio Analysis for Purity and Exchange Levels

Isotopic ratio analysis, often performed using techniques like Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), is crucial for determining the isotopic purity and the extent of deuterium incorporation. iaea.org This analysis can quantify the relative abundance of different isotopologues (e.g., d8, d7, etc.) present in the sample. nih.govresearchgate.net Even with high deuteration efficiency, minor amounts of incompletely deuterated species may be present. rsc.org By analyzing the isotopic distribution, researchers can accurately determine the percentage of the desired d9 compound and identify any potential back-exchange of deuterium for hydrogen that may have occurred during synthesis or purification. This detailed information is vital for the accurate application of the deuterated standard in quantitative studies.

Other Spectroscopic Techniques

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides unambiguous structure determination based on a molecule's moments of inertia. researchgate.net This makes it exceptionally well-suited for the analysis of isotopically substituted molecules like this compound. virginia.edu The rotational spectrum of a molecule is a unique fingerprint determined by the precise spatial arrangement and mass of its constituent atoms. researchgate.net

The substitution of hydrogen (¹H) with deuterium (²H) results in a significant mass change, which in turn causes a large and predictable shift in the molecule's moments of inertia and, consequently, its rotational spectrum. acs.orgacs.org For every unique isotopologue (a molecule differing only in isotopic composition), there is a distinct rotational spectrum. Quantum chemical calculations can predict the rotational spectra of different isotopologues with high accuracy, allowing for direct comparison with experimental data for confident identification. acs.orgresearchgate.net

In the context of this compound, MRR spectroscopy can serve several critical analytical functions:

Confirmation of Isotopic Purity: MRR can distinguish and quantify the target molecule, this compound, from any residual non-deuterated or partially deuterated (d1 through d8) species in a mixture without the need for chromatographic separation. acs.org

Regioselectivity Analysis: The technique can precisely confirm the location of the deuterium atoms. While "d9" implies full deuteration, MRR could verify that no isotopic scrambling has occurred and that all nine hydrogens on the 2-methylpropane skeleton have been substituted.

Isomer Differentiation: MRR can easily differentiate between structural isomers, such as this compound and 2-Bromo-2-methylpropane-d9. These isomers have different skeletal structures, leading to fundamentally different moments of inertia and thus completely different rotational spectra. researchgate.net

The high specificity of MRR makes it a powerful tool for quality control in the synthesis of deuterated compounds, ensuring the final product meets the required isotopic enrichment and structural identity. nih.govillinois.eduacs.org

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the bonding and structure of a molecule by probing its vibrational modes. libretexts.org When hydrogen atoms in a molecule are replaced with deuterium, as in this compound, significant and predictable changes occur in the vibrational spectra.

The most prominent effect of deuteration is the shifting of vibrational frequencies to lower wavenumbers (a redshift). ajchem-a.com This shift is a direct consequence of the increased mass of deuterium (≈2 amu) compared to protium (B1232500) (≈1 amu). According to the harmonic oscillator model, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the vibrating atoms (ν ∝ √(k/μ)). libretexts.org Since the bond force constant (k) remains virtually unchanged upon isotopic substitution, the doubling of the mass leads to a frequency decrease by a factor of approximately √2 (≈1.41). libretexts.org

For 1-Bromo-2-methylpropane, the key deuterium-induced shifts are:

C-H vs. C-D Stretching: The C-H stretching vibrations, which typically appear in the 2845-2975 cm⁻¹ region in the IR spectrum of the parent compound, are replaced by C-D stretching vibrations. docbrown.info These new bands are expected to appear at significantly lower frequencies, theoretically around 2020-2110 cm⁻¹. libretexts.orgustc.edu.cn

Bending and Rocking Modes: Similarly, C-H bending, scissoring, and rocking vibrations, which appear in the fingerprint region (below 1500 cm⁻¹), will also shift to lower wavenumbers upon deuteration. docbrown.infonih.gov These shifts, while more complex to predict precisely due to vibrational coupling, provide a unique fingerprint for the deuterated molecule. researchgate.net

The table below outlines the expected shifts for major vibrational modes.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) in 1-Bromo-2-methylpropane docbrown.info | Approximate Wavenumber (cm⁻¹) in this compound (Predicted) |

|---|---|---|

| C-H / C-D Stretch | 2845 - 2975 | ~2020 - 2110 |

| C-H / C-D Bend/Deformation | 1270 - 1480 | ~900 - 1050 |

| C-Br Stretch | 500 - 750 | ~500 - 750 (minor shift) |

Beyond simple identification, the analysis of these isotopic shifts allows for a more profound understanding of the molecule's potential energy surface through force constant analysis . Since the frequencies of multiple isotopologues (e.g., the fully hydrogenated and fully deuterated species) can be measured experimentally while the force constants remain the same, a more robust and accurate set of force constants for the molecule can be calculated. tandfonline.comaip.org This refined force field provides deeper insights into the strength and nature of the chemical bonds within the molecule.

Applications of 1 Bromo 2 Methylpropane D9 As a Research Probe

Tracer Studies in Complex Chemical and Biological Systems

The isotopic signature of 1-Bromo-2-methylpropane-d9 makes it an effective tracer for monitoring the fate and transport of molecules in intricate environments. lookchem.com By incorporating this deuterated compound, researchers can follow the path of the isobutyl moiety through various chemical transformations or biological processes. The distinct mass of deuterium (B1214612) allows for its detection and quantification using mass spectrometry, distinguishing it from its non-deuterated counterparts. wikipedia.org

In environmental science, for instance, deuterated compounds analogous to this compound are employed as tracers to study the movement and degradation of pollutants. lookchem.com This can provide critical data on the environmental fate of alkyl halides, a class of compounds with industrial relevance. cdc.gov The stability of the carbon-deuterium bond ensures that the isotopic label remains intact throughout the tracing study, providing a clear picture of the molecule's journey.

Isotopic Labeling for Biosynthetic Pathway Elucidation

Understanding how natural products are synthesized in living organisms is a fundamental goal of biochemistry. Isotopic labeling is a powerful technique for unraveling these complex biosynthetic pathways. nih.gov While direct use of this compound in natural biosynthetic pathways is not commonly documented, its role as a deuterated building block is significant. It can be used in the synthesis of deuterated precursors, which are then introduced to an organism. nih.gov

The organism's enzymes process the deuterated precursor, incorporating the isotopic label into the final natural product. By analyzing the position and incorporation pattern of deuterium in the product, researchers can deduce the sequence of enzymatic reactions and the intermediates involved. nih.gov This strategy has been instrumental in elucidating the biosynthesis of a wide array of natural products. researchgate.net

Probing Structure-Reactivity Relationships in Organic Reactions with Isotopic Perturbations

The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is a cornerstone of physical organic chemistry for investigating reaction mechanisms. The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. libretexts.org Consequently, if a C-H bond is broken in the rate-determining step of a reaction, the deuterated version of the molecule will react more slowly. numberanalytics.com

This compound is an ideal substrate for studying the KIE in nucleophilic substitution reactions (SN1 and SN2). wikipedia.orguwo.ca For example, in an SN2 reaction, where a nucleophile attacks the carbon bearing the bromine atom, a secondary kinetic isotope effect might be observed. wikipedia.org The change in hybridization at the alpha-carbon from sp³ to a more sp²-like transition state is sensitive to isotopic substitution. uwo.ca

Below is an illustrative table of how the kinetic isotope effect might be observed in a hypothetical reaction of 1-Bromo-2-methylpropane (B43306).

| Reactant | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) |

| 1-Bromo-2-methylpropane | kH | \multirow{2}{*}{Typically > 1} |

| This compound | kD |

This table illustrates the expected outcome of a kinetic isotope effect study. The actual value of kH/kD would depend on the specific reaction conditions and mechanism.

Development of Deuterated Analogues for Mechanistic Drug Discovery Studies

In pharmaceutical research, altering the metabolic profile of a drug candidate is a critical aspect of development. Deuteration is a strategy employed to enhance a drug's metabolic stability and to probe the mechanisms of its breakdown by enzymes. revespcardiol.org

The metabolism of many drugs is carried out by cytochrome P450 enzymes, which often involves the oxidation of a C-H bond. nih.gov Replacing a metabolically vulnerable hydrogen with deuterium can slow down this process due to the kinetic isotope effect, thereby increasing the drug's half-life and metabolic stability. revespcardiol.org this compound can be used as a starting material in the synthesis of deuterated drug analogues. By incorporating a deuterated isobutyl group into a drug molecule, medicinal chemists can investigate the role of that specific moiety in the drug's metabolism. If metabolism is slowed, it indicates that the isobutyl group is a site of metabolic attack.

When the metabolism at one site of a drug molecule is blocked or slowed by deuteration, the metabolic machinery of the body may shift to an alternative, previously minor, metabolic pathway. revespcardiol.org This phenomenon is known as metabolic shunting. revespcardiol.org By using a deuterated fragment like the one derived from this compound, researchers can intentionally block a specific metabolic route. Subsequent analysis of the resulting metabolites can reveal these alternative pathways. Understanding metabolic shunting is crucial as it can lead to the formation of unexpected or potentially toxic metabolites. This knowledge allows for the design of safer and more effective drugs. revespcardiol.org

Future Directions and Emerging Research Avenues for Deuterated Alkyl Halides

Integration of Advanced Deuteration Technologies for Complex Molecule Synthesis

The synthesis of complex, selectively deuterated molecules is a significant challenge that is being addressed by innovative technologies. Traditional methods often lack precision, leading to mixtures of isotopologues (molecules that differ only in their isotopic composition). marquette.edu However, recent advancements are enabling more controlled and efficient deuteration.